Ethyl phenylphosphinate
Description
Overview of Organophosphorus Compounds in Academic Research
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a major class of compounds extensively studied in various scientific disciplines. taylorandfrancis.comfrontiersin.org Their applications span from agriculture and medicine to material science. frontiersin.org In medicinal chemistry, for instance, over 80 phosphorus-containing drugs are in clinical use, with many more under investigation. frontiersin.org The unique properties of the phosphoryl group (P=O), such as its high coordination ability with metals, also make these compounds valuable in industrial processes like metal extraction. frontiersin.org The study of organophosphorus compounds dates back nearly two centuries, with significant developments in the mid-20th century that unveiled their potent biological activities. nih.gov
Specific Context of Phosphinate Esters
Within the broad class of organophosphorus compounds, phosphinate esters, which include ethyl phenylphosphinate, represent a significant subgroup. These compounds are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom in an ester linkage, and also bonded to two carbon atoms. Phosphinate esters are recognized for their diverse biological activities and are of considerable interest in medicinal chemistry, particularly in the development of enzyme inhibitors. ontosight.ai Their utility also extends to organic synthesis, where they serve as crucial intermediates. tandfonline.com
Historical Perspectives on the Synthesis and Characterization of EPhP
The synthesis of phosphinate esters, including EPhP, has evolved over time. Early methods often involved the use of phosphinic chlorides, which presented environmental and safety concerns due to the production of hydrochloric acid byproducts. smolecule.com A notable advancement came in 1979 with a method for synthesizing this compound from phenylphosphinic acid and ethyl chloroformate, which avoided the use of chloride intermediates. smolecule.compublish.csiro.au This reaction involves suspending phenylphosphinic acid in a solvent like chloroform (B151607) or dichloromethane (B109758) with an equimolar amount of ethyl chloroformate, followed by the dropwise addition of a tertiary base such as pyridine (B92270) or triethylamine. publish.csiro.au
Another established method for preparing phosphonate (B1237965) and by extension, phosphinate esters, is the Michaelis-Arbuzov reaction. wikipedia.org This reaction facilitates the formation of a phosphorus-carbon bond. Additionally, the direct esterification of a phosphinic acid with an alcohol in the presence of a mineral acid and heat is a known, albeit sometimes less efficient, method. publish.csiro.au
The characterization of EPhP relies on standard analytical techniques. Its physical properties are well-documented, appearing as a liquid with a boiling point of 94-95 °C at 1 mmHg and a density of 1.129 g/mL at 25 °C. sigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming its structure. publish.csiro.au
Emerging Research Trajectories for EPhP
Current research continues to explore new applications and synthetic methodologies for this compound. One area of focus is its use as a reactant in palladium-catalyzed cross-coupling reactions to form new carbon-phosphorus bonds, a key step in the synthesis of more complex organophosphorus compounds. frontiersin.org For example, EPhP has been used in the synthesis of ethyl (2-aminophenyl)(phenyl)phosphinate. frontiersin.org
Furthermore, EPhP serves as a precursor in the stereoselective synthesis of α-amino-C-phosphinic acids and their derivatives. mdpi.com These compounds are of interest due to their potential biological activities. The nucleophilic addition of EPhP to chiral imines is a key strategy in these synthetic routes. mdpi.com
The development of more efficient and environmentally friendly synthetic methods also remains an active area of research. This includes the use of microwave-assisted synthesis and continuous flow reactors for esterification and transesterification reactions involving H-phosphinates like EPhP. mdpi.com These modern techniques offer advantages in terms of reaction speed, yield, and scalability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXLGKPMXKZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2511-09-3 | |
| Record name | Phosphinic acid, phenyl-, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenylphosphinate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic acid, P-phenyl-, ethyl ester | |
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Synthetic Methodologies and Reaction Mechanisms of Ethyl Phenylphosphinate
Direct Synthesis Approaches
Direct synthesis methodologies for ethyl phenylphosphinate primarily involve the formation of the ester from a phosphinic acid precursor. These methods are foundational in organophosphorus chemistry.
Esterification of Phenylphosphinic Acid with Ethanol (B145695)
The direct esterification of phenylphosphinic acid with ethanol is a primary route to obtaining this compound. publish.csiro.ausmolecule.com This reaction, however, often requires specific conditions to proceed efficiently, as direct esterification of P-acids with alcohols is not always straightforward. nih.gov
Microwave irradiation has emerged as a powerful tool to facilitate the direct esterification of phenylphosphinic acid. nih.govmdpi.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com Research has shown that the reaction of phenyl-H-phosphinic acid with ethanol at 160°C under microwave conditions can lead to the formation of this compound. mdpi.com The presence of ionic liquids, such as [bmim][PF6], has been found to have a beneficial effect on the reaction's outcome. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Conversion (%) | Yield (%) |
| Phenyl-H-phosphinic acid | Ethanol | 160°C, Microwave | This compound | 35 | - |
| Phenyl-H-phosphinic acid | Ethanol, [bmim][PF6] | 160°C, Microwave | This compound | - | - |
Data sourced from a comparative thermal esterification study. mdpi.com
Continuous flow technology offers a scalable and efficient alternative to batch processing for the esterification of phenylphosphinic acid. mdpi.comnih.govresearchgate.net In a continuous flow system, a solution of phenylphosphinic acid in an alcohol, such as ethanol, is pumped through a heated reactor. mdpi.com This method allows for precise control over reaction parameters like temperature and flow rate, leading to higher productivity. mdpi.comnih.govresearchgate.net For instance, the continuous flow esterification of phenyl-H-phosphinic acid with ethanol has been successfully demonstrated at temperatures between 160–200°C. mdpi.com A comparative study showed that at 160°C with a flow rate of 0.15 mL/min, a 35% conversion was achieved in a thermal process. mdpi.com
| Reactant 1 | Reactant 2 | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |
| Phenyl-H-phosphinic acid | Ethanol | 160 | 0.15 | 35 |
Data represents a comparative thermal esterification. mdpi.com
Reaction of Phosphinic Acid with Ethyl Chloroformate in the Presence of Pyridine (B92270)
A highly effective, one-step method for the synthesis of this compound involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base like pyridine or triethylamine. publish.csiro.ausigmaaldrich.comchimmed.ruresearchgate.net This reaction is typically carried out in a solvent such as chloroform (B151607) or dichloromethane (B109758). publish.csiro.au The addition of the base to a suspension of phenylphosphinic acid and ethyl chloroformate results in a vigorous effervescence of carbon dioxide and the dissolution of the acid as the solution warms. publish.csiro.au The resulting this compound is often pure enough for subsequent reactions after a simple aqueous workup and solvent evaporation. publish.csiro.au
The reaction proceeds by suspending phenylphosphinic acid in a suitable solvent with an equimolar amount of ethyl chloroformate. publish.csiro.au Pyridine is then added dropwise, initiating the reaction. publish.csiro.au For example, a reaction using 1.4 g of phenylphosphinic acid, 1.1 g of ethyl chloroformate, and 0.8 g of pyridine in 50 ml of chloroform yielded 1.65 g of pure this compound. publish.csiro.au
Transesterification and Alcoholysis Reactions Involving this compound
Transesterification, or alcoholysis, provides an alternative pathway for the synthesis of other alkyl phenylphosphinates starting from the readily available this compound (EPhP). mdpi.comwikipedia.org This process involves the exchange of the ethyl group of EPhP with another alkyl group from a different alcohol. mdpi.comwikipedia.org
Batch and Continuous Flow Transesterification with Various Alcohols
Both batch and continuous flow methods have been successfully employed for the transesterification of this compound with a range of alcohols. mdpi.com
Batch Transesterification:
In a batch process, this compound is heated with an excess of another alcohol, often under microwave irradiation to enhance reaction rates. mdpi.comresearchgate.net Studies have shown that transesterification with various alcohols like methanol (B129727), n-propanol, isopropanol, n-butanol, isobutanol, n-pentanol, isopentanol, 3-pentanol, and benzyl (B1604629) alcohol can be achieved at temperatures ranging from 120°C to 190°C. mdpi.comresearchgate.net For example, quantitative conversion with n-butanol was achieved at 180°C after 40 minutes. mdpi.com The resulting phosphinates were isolated in yields of 74–91% after purification. mdpi.com
| Alcohol | Temperature (°C) | Time | Conversion (%) |
| Methanol | 140 | 2 h | 91 (average) |
| n-Propanol | 180 | 1 h | 97 |
| Isopropanol | 180 | 2 h | 89 |
| n-Butanol | 180 | 40 min | Quantitative |
| Isobutanol | 160 | 2.25 h | Complete |
| n-Pentanol | 180 | 40 min | Complete |
| Isopentanol | 190 | 40 min | Complete |
| 3-Pentanol | 190 | 45 min | Complete |
| Benzyl alcohol | 180 | 1 h | Complete |
Data from microwave-assisted batch transesterification of this compound. mdpi.comresearchgate.net
Continuous Flow Transesterification:
The transesterification of this compound has also been translated into a continuous flow process. mdpi.com In this setup, a mixture of this compound and an excess of the desired alcohol is passed through a heated flow reactor. mdpi.com While initial attempts at lower temperatures (180-200°C) resulted in incomplete conversions, optimizing the conditions to a higher temperature of 225°C and a flow rate of 0.15 mL/min led to quantitative reactions. mdpi.com Using these optimized parameters, butyl, isobutyl, n-pentyl, and isopentyl phenylphosphinates were obtained in high yields (82-89%). mdpi.com
| Alcohol | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Yield (%) |
| n-Butanol | 225 | 0.15 | Quantitative | 85 |
| Isobutanol | 225 | 0.15 | Complete | 82-89 |
| n-Pentanol | 225 | 0.15 | Complete | 82-89 |
| Isopentanol | 225 | 0.15 | Complete | 82-89 |
Data from continuous flow transesterification of this compound. mdpi.com
Mechanistic Investigations of Transesterification Processes
The transesterification of alkyl hydrogeno-phenylphosphinates, including this compound, involves the nucleophilic addition of an alcohol to the phosphorus center. nih.govresearchgate.net This process leads to the formation of a pentacoordinated intermediate. nih.govresearchgate.net This intermediate can then undergo one of two competing pathways: alcohol elimination, resulting in the exchanged ester, or a Berry pseudorotation, which can lead to racemization of a chiral phosphorus center. nih.govresearchgate.net
Table 1: Microwave-Assisted Transesterification of this compound with Various Alcohols
Alcohol Temperature (°C) Reaction Time (min) Conversion (%) Methanol 160 60 29 n-Propanol 160 60 52 n-Butanol 180 60 56 n-Pentanol 190 60 53 Benzyl alcohol 190 60 35
Data sourced from studies on microwave-assisted transesterification. mdpi.com
Cross-Coupling and Addition Reactions for EPhP Synthesis
Nickel-Catalyzed Electrochemical Cross-Coupling Reactions
A notable advancement in the synthesis of aryl phosphinates is the nickel-catalyzed electrochemical cross-coupling of aryl bromides with this compound. acs.orgresearchgate.netsci-hub.se This method provides a mild and efficient route to form C-P bonds, operating at room temperature in a simple undivided cell with inexpensive carbon electrodes. acs.orgsci-hub.se The reaction demonstrates broad substrate scope, accommodating aryl bromides with both electron-donating and electron-withdrawing groups, and proceeds in moderate to high yields. acs.orgsorbonne-universite.fr
The proposed mechanism involves the synergistic generation of reactive nickel species of different oxidation states at the anode and cathode. acs.org Anodic and cathodic processes work in concert to facilitate the cross-coupling. sorbonne-universite.fr Mechanistic studies, including cyclic voltammetry and DFT calculations, suggest that the reaction proceeds through the oxidative addition of the Ni(0) species to the aryl halide, forming an ArNi(II)X intermediate. sorbonne-universite.fr This is followed by reaction with the phosphorus nucleophile and subsequent reductive elimination to yield the aryl phosphinate product. sci-hub.sesorbonne-universite.fr
Table 2: Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides with this compound
Aryl Bromide Yield (%) 4-Bromobenzotrifluoride 85 4'-Bromoacetophenone 78 Methyl 4-bromobenzoate 82 4-Bromoanisole 75 2-Bromonaphthalene 80
Yields reported from nickel-catalyzed electrochemical cross-coupling reactions. acs.orgsorbonne-universite.fr
Regioselective Markovnikov Addition to Terminal Alkynes
This compound undergoes palladium-catalyzed regioselective addition to terminal alkynes, providing a route to α,β-unsaturated phosphinates. rsc.orgrsc.org The regioselectivity of this reaction is highly dependent on the choice of ligand and solvent. rsc.orgrsc.org When the reaction is catalyzed by a palladium-1,2-bis(diphenylphosphino)ethane (dppe) complex in toluene (B28343), the Markovnikov adduct is formed with high regioselectivity. rsc.orgrsc.orgalkalisci.comchemicalbook.comchimmed.ru Conversely, the use of tri-tert-butylphosphine (B79228) as the ligand or ethanol as the solvent leads to a reversal of regioselectivity, favoring the anti-Markovnikov product. rsc.orgrsc.org These α,β-unsaturated phosphorus compounds are valuable intermediates in organic synthesis. rsc.org
Table 3: Ligand and Solvent Effects on the Regioselectivity of the Addition of this compound to Phenylacetylene (B144264)
Ligand Solvent Markovnikov Adduct (%) Anti-Markovnikov Adduct (%) dppe Toluene >94 <6 t-Bu3P Toluene Preferential formation Major product PPh3 Ethanol Minor product Linear selective
Data illustrates the influence of ligands and solvents on the regioselectivity of the addition reaction. rsc.orgrsc.org
Free-Radical Addition Reactions, Including Retention of Configuration
The free-radical addition of this compound to alkenes, such as ethylene (B1197577), has been shown to proceed with retention of configuration at the phosphorus center. mdpi.comrsc.orgrsc.org This stereochemical outcome is significant as it allows for the transfer of chirality from the phosphorus atom to the newly formed product. rsc.org The reaction of optically active this compound with ethylene yields an optically active ethyl ethylphenylphosphinate, demonstrating the stereospecificity of the process. rsc.orgrsc.org This method, alongside the alkylation of trimethylsilyl (B98337) or trimethylstannyl derivatives of this compound, provides a reliable route to chiral phosphinates with predictable stereochemistry. mdpi.comrsc.orgrsc.org
Nucleophilic Addition to Chiral Imines for Stereoselective Synthesis
The nucleophilic addition of this compound to chiral imines is a powerful method for the stereoselective synthesis of α-amino phosphinates. nih.govnih.gov This reaction can proceed without a catalyst, relying on the inherent chirality of the imine to induce stereoselectivity. nih.govnih.govresearchgate.net The reaction of this compound with imines derived from chiral amines, such as (S)-α-methylbenzylamine, in toluene at elevated temperatures, yields α-amino-C-phosphinates with moderate diastereoselectivity. nih.gov
The principle of nucleophilic addition extends to cyclic imines, enabling the diastereoselective synthesis of cyclic α-amino phosphinates. The stereochemical outcome of these reactions is influenced by the stereochemistry of the starting chiral imine. nih.gov For instance, the addition of this compound to imines derived from (S)-α-methylbenzylamine leads to the formation of α-aminophosphinates with a predominance of two of the four possible diastereoisomers. nih.gov Subsequent hydrolysis and hydrogenolysis can then furnish enantiomerically enriched α-aminophosphinic acids. nih.govnih.gov This approach highlights the utility of this compound in the construction of complex chiral molecules.
Table 4: Chemical Compounds Mentioned
Compound Name Molecular Formula This compound C8H11O2P Ethanol C2H6O Aryl bromide ArBr 1,2-bis(diphenylphosphino)ethane (dppe) C26H24P2 Tri-tert-butylphosphine C12H27P Toluene C7H8 Ethylene C2H4 (S)-α-methylbenzylamine C8H11N α-amino phosphinates General structure α-aminophosphinic acids General structure
Addition to N-Sulfinylaldimines
The synthesis of optically enriched α-amino-C-phosphinic acids can be achieved through the nucleophilic addition of this compound to chiral N-sulfinylaldimines. nih.govresearchgate.net This stereoselective reaction serves as a critical step in preparing chiral phosphinic acid derivatives.
The reaction is typically performed by treating chiral N-sulfinylaldimines with this compound in a solvent such as toluene at elevated temperatures. nih.govresearchgate.net This process furnishes α-amino-C-phosphinates, which are intermediates that can be subsequently hydrolyzed. nih.gov The hydrolysis step, often carried out with concentrated hydrochloric acid at reflux, removes the N-sulfinyl group and cleaves the ethyl ester to yield the final α-amino-C-phosphinic acids with moderate enantiomeric excesses. nih.govresearchgate.net
Research Findings: Studies by Petneházy et al. demonstrated this methodology, where the addition of this compound to (S)-N-sulfinylaldimines in toluene at 70 °C produced the corresponding (RC,SS)-α-amino-C-phosphinates. nih.govresearchgate.net
Table 1: Synthesis of α-Amino-C-Phosphinates and Subsequent Hydrolysis
| Reactants | Conditions | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Enantiomeric Excess |
|---|---|---|---|---|---|---|
| This compound + Chiral (S)-N-sulfinylaldimines | Toluene, 70 °C | (RC,SS)-α-Amino-C-phosphinates | 19–35% | (R)-α-Amino-C-phosphinic acids | 48–58% | 20–40% |
Data sourced from references nih.govresearchgate.net.
Copper(II)-Catalyzed Addition of H-Phosphinates to Phenylacetylene
A heterogeneous catalytic method employing copper(II) supported on 4 Å molecular sieves has been shown to be effective for the hydrophosphinylation of phenylacetylene with H-phosphinates, including this compound. d-nb.inforesearchgate.net This reaction is noted for its complete regioselectivity, exclusively producing the β-isomers as (E)-alkenylphosphinates. d-nb.inforesearchgate.net
The process involves reacting this compound with phenylacetylene in a solvent like dimethyl sulfoxide (B87167) (DMSO) at 120 °C under a nitrogen atmosphere. d-nb.info The copper(II)-4A catalyst can be recovered and reused without a significant loss of activity. d-nb.info The proposed reaction mechanism suggests an initial coordination of the copper(I) species (formed in situ) with both the H-phosphinate and the alkyne, followed by a deprotonation step and subsequent migratory insertion of the phosphinate group to the triple bond. nih.gov
Table 2: Copper(II)-Catalyzed Hydrophosphinylation of Phenylacetylene
| H-Phosphinate | Alkyne | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Cu(II) on 4 Å molecular sieve | DMSO, 120 °C, 12 h | Ethyl (E)-2-phenylvinyl(phenyl)phosphinate | Moderate to Excellent d-nb.info |
Data sourced from references d-nb.infosemanticscholar.org.
Aerobic Oxidative C-H Phosphorylation of Quinoxalines
A direct and efficient method for the C-H phosphorylation of quinoxalines utilizes this compound in a reaction that employs aerobic oxygen as the sole oxidant. rsc.orgnih.gov This approach is environmentally advantageous as it operates under catalyst- and light-free conditions at room temperature. rsc.orgdntb.gov.ua
The reaction provides a series of monophosphorylated quinoxalines in good to excellent yields. rsc.org Control experiments indicate that the reaction does not involve a radical pathway and proceeds via a dearomatization-rearomatization mechanism. rsc.org The proposed mechanism involves an initial addition of this compound to the quinoxaline (B1680401), forming a non-aromatic intermediate. rsc.org This intermediate is then oxidized by atmospheric oxygen, leading to rearomatization and formation of the final phosphorylated quinoxaline product. rsc.org
Research Findings: When this compound was used as the phosphorus source with quinoxaline under standard conditions (1,2-dichloroethane, room temperature, air), the corresponding product, ethyl phenyl(quinoxalin-2-yl)phosphinate, was obtained in good yield. rsc.org
Table 3: Aerobic Oxidative C-H Phosphorylation of Quinoxaline
| Substrate | P-Reagent | Oxidant | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Quinoxaline | This compound | Air (O2) | 1,2-dichloroethane, r.t., 24 h | Ethyl phenyl(quinoxalin-2-yl)phosphinate | Good rsc.org |
Data sourced from reference rsc.org.
Novel Synthetic Pathways and Transformations
This compound (EPhP) serves as a key reagent in several novel synthetic routes and chemical transformations.
Synthesis of Imidazol-2-yl-(amino)methylphosphinates Utilizing EPhP
This compound is a precursor for the synthesis of new imidazole-containing aminophosphinates. chemicalbook.comsigmaaldrich.comsmolecule.com These compounds are typically prepared through the nucleophilic addition of a phosphorus species to imines derived from imidazole-2-carbaldehyde. chim.it
A significant challenge in synthesizing the corresponding phosphinic acids is the potential for C-P bond cleavage under harsh acidic hydrolysis conditions. chim.it To circumvent this, a milder method involves the use of silylated phosphorus esters. This compound is reacted with bromotrimethylsilane (B50905) (BrTMS) to generate a silylated intermediate in situ. This intermediate then readily adds to the imidazole-derived imines at room temperature. Subsequent treatment with methanol affords the desired imidazol-2-yl-(amino)methylphosphinic acids in good yields. chim.it
This compound has been specifically used to prepare:
Ethyl imidazol-2-yl-methyl(N-butylamino)phenylphosphinate chemicalbook.comsigmaaldrich.com
Ethyl imidazol-2-yl-methyl(N-benzylamino)phenylphosphinate chemicalbook.comsigmaaldrich.com
Synthesis of α-Amino-C-Phosphinic Acids and Derivatives
α-Amino-C-phosphinic acids and their ester derivatives are an important class of compounds, often explored for their potential as enzyme inhibitors. researchgate.net this compound is a fundamental building block in their synthesis. The primary route is the Pudovik-type reaction, which involves the nucleophilic addition of this compound to a C=N double bond of an imine. mdpi.com
The stereoselectivity of this addition can be controlled by using chiral auxiliaries on the imine nitrogen. nih.gov As detailed in section 2.3.4.2, the use of chiral N-sulfinylaldimines allows for the synthesis of enantiomerically enriched α-amino-C-phosphinates. nih.govresearchgate.net Another approach involves the use of carbohydrate-based chiral auxiliaries. For instance, the addition of this compound to N-galactosylaldimines, catalyzed by SnCl4, produces N-galactosyl α-aminoalkyl-C-phosphinates with moderate diastereoselectivity. nih.govmdpi.com These phosphinate products serve as direct precursors to α-amino-C-phosphinic acids through hydrolysis. mdpi.com
Table 4: Synthesis of α-Amino-C-Phosphinate Derivatives via Addition of this compound to Imines
| Imine Type | Catalyst/Conditions | Product | Selectivity |
|---|---|---|---|
| Chiral N-sulfinylaldimines | Toluene, 70 °C | α-Amino-C-phosphinates | Moderate enantiomeric excess (after hydrolysis) nih.govresearchgate.net |
| N-galactosylaldimines | SnCl4, THF, r.t. | N-galactosyl α-aminoalkyl-C-phosphinates | Moderate diastereoselectivity nih.govmdpi.com |
Data sourced from references nih.govresearchgate.netmdpi.com.
Photodecomposition Product in the Irradiation of Inezin
This compound has been identified as a significant photodecomposition product of the organophosphorus fungicide Inezin. chemicalbook.comnih.govchimmed.ru The chemical name for Inezin is S-benzyl O-ethyl phenylphosphonothiolate. nih.gov
Investigations into the chemical transformation of Inezin under ultraviolet (UV) light revealed two primary initial degradation pathways. nih.govtandfonline.com One of these pathways is the homolytic cleavage of the phosphorus-sulfur (P-S) bond. nih.govresearchgate.net This bond scission directly yields two main products: O-ethyl phenylphosphinate and dibenzyl disulfide. nih.govresearchgate.net This photodecomposition was studied in an n-hexane solution, with products identified through various analytical techniques including chromatography and spectroscopy. nih.gov Further studies showed that this compound itself is comparatively stable under the same UV irradiation conditions relative to the parent Inezin compound. nih.govtandfonline.com
Advanced Spectroscopic Characterization and Elucidation Studies of Ephp
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. Through the analysis of ¹H, ³¹P, and two-dimensional NMR spectra, a comprehensive picture of the EPhP molecule can be assembled.
The ¹H NMR spectrum of ethyl phenylphosphinate provides definitive evidence for its proton-containing fragments: the ethyl group and the phenyl group. The spectrum is characterized by distinct signals whose chemical shifts (δ), multiplicities, and coupling constants (J) are governed by the electronic environment of the protons.
The protons of the ethoxy group (–O–CH₂–CH₃) are split into a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) (–CH₂–) protons are adjacent to both an oxygen atom and three methyl protons, resulting in a quartet. The terminal methyl (–CH₃) protons are adjacent to the two methylene protons, leading to a triplet. The protons of the phenyl group directly attached to the phosphorus atom typically appear as complex multiplets in the aromatic region of the spectrum, resulting from coupling to each other and to the phosphorus atom.
A defining feature of the spectrum is the signal for the proton attached directly to the phosphorus atom (P–H). This proton exhibits a large one-bond coupling constant (¹JP-H), which splits its signal into a distinct doublet. This large coupling is characteristic of a direct P-H bond and is a key diagnostic feature for this class of compounds. huji.ac.il
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Phenyl (C₆H₅) | 7.40 - 7.80 | Multiplet | JH-H, JP-H |
| Methylene (O-CH₂) | 3.90 - 4.20 | Doublet of Quartets | ³JH-H ≈ 7.0, ³JP-H ≈ 8.0 |
| Methyl (CH₃) | 1.25 - 1.40 | Triplet | ³JH-H ≈ 7.0 |
| Phosphinyl (P-H) | 7.00 - 8.50 | Doublet | ¹JP-H ≈ 550-700 |
Note: The values in this table are predicted based on established principles and data from analogous compounds. Actual experimental values may vary slightly.
Phosphorus-31 NMR is an exceptionally powerful tool for analyzing organophosphorus compounds, as the ³¹P nucleus is 100% abundant and has a spin of ½. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. huji.ac.il
For this compound, a pentavalent phosphorus(V) compound, the ³¹P NMR spectrum typically shows a single resonance. In proton-coupled spectra, this signal would be split into a complex multiplet due to coupling with the directly attached P-H proton, the phenyl protons, and the ethoxy protons. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, resulting in a sharp singlet.
The chemical shift for phosphinates of this type generally falls within a characteristic downfield region. Electron-withdrawing substituents tend to cause a downfield shift (deshielding) of the phosphorus nucleus. The specific chemical shift for this compound is influenced by the phenyl ring and the ethoxy group, placing it in a predictable range for alkyl arylphosphinates. Based on data for structurally similar compounds, the chemical shift is expected to be in the range of +20 to +40 ppm relative to 85% H₃PO₄.
While the phosphorus atom in this compound is not chiral, 2D NMR techniques are invaluable for confirming structural assignments and would be essential for assigning stereochemistry in related chiral phosphinates.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In EPhP, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity within the same spin system. This provides unambiguous confirmation of the ethyl fragment.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and the various aromatic protons with their respective phenyl carbons. This allows for the unambiguous assignment of the carbon skeleton.
For chiral phosphinates, where the phosphorus atom is a stereocenter, advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used. By identifying through-space interactions between different parts of the molecule, the relative orientation of the substituents around the chiral phosphorus center can be determined, allowing for the assignment of relative stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (EPhP), mass spectrometry confirms its molecular identity and provides insights into its structural stability.
The molecular weight of this compound (C₈H₁₁O₂P) is 170.15 g/mol . sigmaaldrich.com In mass spectrometry, EPhP typically exhibits a distinct molecular ion peak (M⁺) corresponding to this mass. The fragmentation of this molecular ion under electron ionization (EI) conditions is governed by the cleavage of the weakest bonds and the formation of the most stable charged fragments.
The structure of EPhP features a central phosphorus atom bonded to a phenyl group, an ethoxy group, an oxygen atom (phosphoryl group), and a hydrogen atom. The primary fragmentation pathways involve the cleavage of the P-C, P-O, and O-C bonds. Key fragmentation processes include:
Loss of the ethoxy radical (•OC₂H₅): Cleavage of the P-OEt bond results in the loss of an ethoxy radical (mass = 45), leading to the formation of a stable phenylphosphinoyl cation [C₆H₅P(O)H]⁺. This fragment is often observed as a prominent peak in the mass spectrum.
Loss of the phenyl radical (•C₆H₅): Cleavage of the P-Ph bond can lead to the loss of a phenyl radical (mass = 77).
Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: A rearrangement process can lead to the elimination of a neutral ethylene molecule (mass = 28) from the ethoxy group, resulting in the formation of a phenylphosphinic acid radical cation. pharmacy180.com
Cleavage of the ethyl group: Fragmentation can also occur within the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅, mass = 29).
The relative abundance of these fragments provides a characteristic fingerprint for EPhP, allowing for its unambiguous identification. The base peak in the spectrum often corresponds to the most stable fragment formed during ionization. pharmacy180.com
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss | Formula of Neutral Loss |
|---|---|---|---|---|
| 170 | Molecular Ion | [C₈H₁₁O₂P]⁺• | - | - |
| 141 | [M - C₂H₅]⁺ | [C₆H₆O₂P]⁺ | Ethyl radical | •C₂H₅ |
| 125 | [M - OC₂H₅]⁺ | [C₆H₆OP]⁺ | Ethoxy radical | •OC₂H₅ |
| 93 | [M - C₆H₅]⁺ | [C₂H₆O₂P]⁺ | Phenyl radical | •C₆H₅ |
| 77 | Phenyl cation | [C₆H₅]⁺ | •P(O)H(OC₂H₅) | C₂H₆O₂P |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of the atoms within a material. wikipedia.orgbnl.gov While specific XPS studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of XPS can be applied to predict its spectral features based on data from related organophosphorus compounds. chromatographyonline.com
An XPS analysis of EPhP would provide detailed information about the chemical environment of its constituent elements: Carbon (C), Oxygen (O), and Phosphorus (P). The binding energy of the core-level electrons is sensitive to the local chemical environment, resulting in "chemical shifts" that are diagnostic of the oxidation state and bonding of the atom. caltech.educaltech.edu
Phosphorus (P 2p): The P 2p core level binding energy is highly indicative of the oxidation state and coordination of the phosphorus atom. In a phosphinate structure like EPhP, the phosphorus is in a +3 oxidation state (formally) and is bonded to carbon, oxygen, and hydrogen. The binding energy for the P 2p peak would be expected in a region characteristic of phosphinates, distinct from that of phosphates, phosphonates, or phosphines.
Oxygen (O 1s): The O 1s spectrum of EPhP would be expected to show at least two distinct peaks corresponding to the two different oxygen environments: the phosphoryl oxygen (P=O) and the ester oxygen (P-O-C). The phosphoryl oxygen, being more electron-rich, would typically appear at a lower binding energy compared to the ester oxygen.
Carbon (C 1s): The C 1s spectrum would be more complex, with multiple overlapping peaks. These can be deconvoluted to identify the different types of carbon atoms:
Carbons of the aromatic phenyl ring (C-C/C-H).
The aliphatic carbon of the ethyl group bonded to oxygen (C-O).
The terminal methyl carbon of the ethyl group (C-C/C-H).
The aromatic carbon directly bonded to the phosphorus atom (C-P).
Each of these carbon environments would exhibit a slight chemical shift. For instance, the C-O carbon would be at a higher binding energy than the aliphatic C-C carbons due to the electronegativity of the oxygen atom.
| Element | Core Level | Expected Binding Energy Range (eV) | Associated Functional Group in EPhP |
|---|---|---|---|
| Phosphorus | P 2p | ~132 - 134 | Phenylphosphinate group |
| Oxygen | O 1s | ~531 - 532 | Phosphoryl (P=O) |
| ~532 - 534 | Ester (P-O-C) | ||
| Carbon | C 1s | ~284.5 - 285.5 | Aromatic C-C/C-H, Aliphatic C-C/C-H |
| ~285.5 - 286.5 | Aromatic C-P | ||
| ~286.0 - 287.0 | Aliphatic C-O |
Crystallographic Studies of EPhP and its Derivatives
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for neat this compound is not readily found in the surveyed literature, extensive crystallographic studies have been performed on its derivatives, particularly its metal complexes. mdpi.com
Phenylphosphinate moieties, acting as ligands, coordinate to metal centers, and the resulting crystal structures reveal key details about the bonding and stereochemistry of the phosphinate group. Typically, coordination to a metal (M) occurs through the phosphoryl oxygen atom, forming a P=O→M bond. wikipedia.org The P-O bond length in the coordinated phosphinate is often slightly elongated compared to the free ligand, reflecting the donation of electron density to the metal center. wikipedia.org
Studies on various transition metal complexes containing ligands analogous to phenylphosphinate provide valuable structural data. For example, in gold(I) phosphine (B1218219) complexes, a linear coordination geometry is common, with P-Au bond lengths typically in the range of 2.23-2.24 Å. mdpi.com In dimeric copper(II) or silver(I) complexes, phosphinate or related ligands can act as bridging units between two metal centers. mdpi.com
Analysis of the crystal structures of these derivatives confirms the tetrahedral geometry around the phosphorus atom in the phosphinate core. The bond angles (O-P-O, O-P-C, C-P-C) are typically close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the different steric and electronic nature of the substituents.
| Structural Parameter | Typical Range in Phenylphosphinate Derivatives/Analogs | Comment |
|---|---|---|
| Geometry at Phosphorus | Tetrahedral | Slight distortions from ideal 109.5° angles are common. |
| P-O Bond Length (coordinated) | ~1.50 - 1.55 Å | Slightly longer than in the free ligand due to metal coordination. wikipedia.org |
| P-C (phenyl) Bond Length | ~1.78 - 1.82 Å | Typical length for a P-C single bond involving an sp² carbon. |
| O-P-C Bond Angle | ~105 - 115° | Influenced by the steric bulk of substituents. |
| Coordination Mode | Monodentate via Phosphoryl Oxygen | The most common binding mode for phosphinate ligands. wikipedia.org |
Theoretical and Computational Chemistry Approaches in Ephp Research
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of molecules with high accuracy. These ab initio and related methods are foundational to understanding the intrinsic properties of EPhP.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely applied technique in chemistry for predicting the properties of organophosphorus compounds. nih.govnih.gov DFT calculations focus on the electron density to determine the ground-state properties of a molecule, offering a balance between accuracy and computational cost. wikipedia.org
In the context of EPhP, DFT can be used to calculate key electronic descriptors that govern its stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com Other parameters, such as electronegativity, chemical hardness, and the electrophilicity index, can also be derived from DFT calculations to provide a deeper understanding of the molecule's reactive nature. mdpi.com Studies on various organophosphate esters utilize DFT to predict properties and interactions, highlighting its utility in this class of compounds. nih.govresearchgate.net
| Property | Calculated Value (Arbitrary Units) | Implication for EPhP |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of the molecule most likely to donate electrons (nucleophilic character). |
| Energy of LUMO | -0.8 eV | Region of the molecule most likely to accept electrons (electrophilic character). |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates the molecule's electronic stability and resistance to excitation. |
| Dipole Moment | 2.9 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. ifes.edu.br Computational methods are used to perform energy minimization, a process that systematically alters the geometry of a molecule to find the arrangement with the lowest potential energy. ifes.edu.br This lowest-energy structure corresponds to the most stable and abundant conformer of the molecule under a given set of conditions.
For this compound, rotations can occur around the P-C, P-O, and O-C single bonds. Each rotation leads to different conformers with varying degrees of steric and electronic interactions. Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the potential energy surface of the molecule, identifying energy minima (stable conformers) and the energy barriers that separate them. The global minimum on this surface represents the most preferred three-dimensional structure of EPhP.
| Dihedral Angle (C-P-O-C) | Conformation Type | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 180° | Anti-periplanar (Staggered) | 0.0 (Global Minimum) | Most Stable |
| 120° | Synclinal (Eclipsed) | 4.5 | Unstable (Transition State) |
| 60° | Anticlinal (Gauche) | 0.8 (Local Minimum) | Metastable |
| 0° | Syn-periplanar (Eclipsed) | 5.0 | Least Stable (Transition State) |
Reaction Pathway and Mechanism Prediction
Computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, from reactants to products. This involves identifying intermediates and, crucially, the high-energy transition states that connect them, providing a complete picture of the reaction mechanism.
A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that pathway. ucsb.edu It represents a first-order saddle point on the potential energy surface, having a maximum energy in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu Locating the precise geometry and energy of a transition state is a primary goal of computational reaction mechanism studies.
For reactions involving EPhP, such as nucleophilic substitution at the phosphorus center, computational methods can be used to model the approach of the nucleophile and the departure of the leaving group. Algorithms are employed to search for the saddle point connecting the reactant and product states. researchgate.netscm.com Once the TS structure is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea), a key parameter that determines the reaction rate. A lower energy barrier corresponds to a faster reaction. Computational studies on related phosphoryl transfer reactions have successfully used these methods to characterize transition states and rationalize reaction outcomes. nih.govacs.org
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants (EPhP + Nu-) | Isolated this compound and nucleophile. | 0.0 |
| Transition State ([Nu--P--LG]‡) | Highest energy point; partial bond formation and breaking. | +15.2 |
| Products (Product + LG-) | Final product and leaving group. | -5.8 |
| Activation Energy (Ea) | Energy difference between TS and Reactants. | 15.2 |
| Reaction Energy (ΔErxn) | Energy difference between Products and Reactants. | -5.8 |
Many reactions involving chiral organophosphorus compounds are stereoselective, meaning one stereoisomer is preferentially formed over another. mdpi.comresearchgate.net Since EPhP is chiral at the phosphorus center (when the P-H tautomer is considered or if it undergoes substitution), understanding the factors that control the stereochemical outcome of its reactions is crucial.
Computational chemistry can elucidate the origins of stereoselectivity by modeling the reaction pathways leading to different stereoisomers. This is achieved by locating the transition states for each competing pathway. The stereochemical outcome of the reaction is determined by the relative energy barriers of these diastereomeric transition states. The pathway with the lower activation energy will be faster and thus lead to the major product. For example, studies on the substitution of P-chirogenic phosphinates have shown that the reaction often proceeds with a complete inversion of configuration at the phosphorus center, a detail that can be confirmed by computationally modeling the backside attack mechanism. nih.gov Computational approaches have been successfully used to gain mechanistic insights into the structure and relative stabilities of species involved in stereoselective organophosphorus reactions. gilheanyresearchgroup.com
| Reaction Pathway | Transition State | Calculated Activation Energy (Ea, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Pathway A (leads to R-product) | TS-A | 18.5 | S-product |
| Pathway B (leads to S-product) | TS-B | 16.2 | |
| Energy Difference (ΔΔE‡) | 2.3 kcal/mol (Favors Pathway B) |
Molecular Dynamics Simulations for Reactive Behavior
While quantum chemical calculations typically model static structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time.
For this compound, MD simulations can be used to study its behavior in a condensed phase, such as in a solvent or interacting with a surface. This approach can provide insights into conformational dynamics, solvation structure, and the initial stages of a chemical reaction. By simulating EPhP in a box of solvent molecules, one can observe how the solvent arranges around the solute and how the conformation of EPhP fluctuates over time. In the context of reactivity, reactive force fields (like ReaxFF) can be used within MD simulations to model bond breaking and formation. acs.org This allows for the simulation of chemical reactions and the exploration of complex reaction networks. Such simulations have been applied to other organophosphorus compounds to study their adsorption, diffusion, and decomposition on surfaces. researchgate.netacs.org
| Component | Description | Example Parameter/Output |
|---|---|---|
| System Setup | Defines the molecular components and environment. | One EPhP molecule, one reactant molecule, 1000 water molecules in a periodic box. |
| Force Field | A set of parameters describing the potential energy of the system. | ReaxFF for modeling chemical reactions. |
| Simulation Parameters | Defines the conditions of the simulation. | Temperature: 298 K; Pressure: 1 atm; Simulation Time: 10 nanoseconds. |
| Analysis/Output | Data extracted from the simulation trajectory. | Radial Distribution Functions (RDFs), Mean Square Displacement (MSD), reaction event timelines. |
Structure-Activity Relationship (SAR) Modeling in this compound Research
Theoretical and computational chemistry plays a pivotal role in understanding the intricate relationship between the molecular structure of this compound (EPhP) and its various activities. Structure-Activity Relationship (SAR) modeling, a key computational technique, seeks to establish a correlation between the chemical structure of a compound and its biological or chemical activity. While specific, detailed quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively available in publicly accessible literature, the principles of SAR modeling are widely applied to the broader class of organophosphorus compounds, offering valuable insights into how structural modifications of EPhP could influence its properties.
SAR studies typically involve the systematic modification of a lead compound's structure and the subsequent evaluation of the effect of these modifications on a specific activity. For organophosphorus compounds like EPhP, these activities can range from flame retardancy and industrial catalytic efficiency to potential biological interactions. The goal is to identify the key molecular fragments and physicochemical properties that govern the compound's efficacy.
Key Physicochemical Descriptors in SAR Modeling
In the context of EPhP and related organophosphorus compounds, several physicochemical descriptors are crucial for developing predictive SAR models. These descriptors quantify various aspects of the molecule's structure and properties:
Steric Descriptors: These parameters relate to the size and shape of the molecule and its substituents. They are critical in determining how well the molecule can fit into a specific binding site or interact with other molecules.
Electronic Descriptors: These describe the electronic properties of the molecule, such as electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These factors are fundamental in governing chemical reactivity and intermolecular interactions.
Hydrophobic Descriptors: Often represented by the partition coefficient (log P), this descriptor measures the lipophilicity of a compound. It is a key factor in determining a molecule's ability to cross biological membranes or interact with hydrophobic surfaces.
Development of SAR Models for Organophosphorus Compounds
The development of a SAR model for a series of compounds, which could theoretically include derivatives of this compound, generally follows these steps:
Data Set Compilation: A dataset of structurally related compounds with their corresponding measured activities is assembled.
Descriptor Calculation: A variety of molecular descriptors (steric, electronic, hydrophobic, etc.) are calculated for each compound in the dataset using computational chemistry software.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its reliability.
Hypothetical SAR Insights for this compound Derivatives
Based on general knowledge from SAR studies on other organophosphorus compounds, several hypotheses can be formulated about the structure-activity relationships of this compound derivatives. These relationships are often explored in the context of applications like flame retardancy or as intermediates in chemical synthesis.
For instance, in the application of organophosphorus compounds as flame retardants, SAR studies have shown that both the phosphorus oxidation state and the nature of the organic substituents significantly influence their efficacy. Phosphinates, such as this compound, are known to act in the gas phase during combustion. They can release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals in the flame, thereby inhibiting the combustion process.
The following interactive table illustrates a hypothetical SAR study on a series of phenylphosphinate derivatives, exploring the effect of substituents on the phenyl ring on a specific activity, such as flame retardant efficiency.
| Compound | Substituent (R) | Log P | Molar Refractivity (MR) | HOMO Energy (eV) | Predicted Activity |
| This compound | -H | 2.1 | 45.5 | -9.5 | Moderate |
| Ethyl (4-methylphenyl)phosphinate | -CH3 | 2.6 | 50.1 | -9.2 | High |
| Ethyl (4-chlorophenyl)phosphinate | -Cl | 2.8 | 50.3 | -9.8 | Moderate-High |
| Ethyl (4-nitrophenyl)phosphinate | -NO2 | 1.9 | 48.2 | -10.5 | Low |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. It is not based on actual experimental results for this compound.
In this hypothetical example, the introduction of an electron-donating group like a methyl group might enhance the activity, potentially by influencing the stability of the phosphorus-centered radicals. Conversely, a strong electron-withdrawing group like a nitro group could decrease activity.
Three-Dimensional QSAR (3D-QSAR)
More advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to develop 3D-QSAR models. These models consider the three-dimensional arrangement of the molecules and their interaction fields (steric, electrostatic, and hydrophobic). For a series of this compound analogs, a 3D-QSAR study could provide a visual representation of the regions in space where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity. This information is invaluable for the rational design of new, more effective EPhP derivatives for specific applications.
While detailed, published SAR models specifically for this compound are scarce, the well-established principles and methodologies of SAR and QSAR modeling provide a robust framework for predicting the properties and activities of its derivatives. Such computational approaches are essential for guiding the synthesis of novel compounds with tailored functionalities.
Advanced Applications and Research Frontiers of Ethyl Phenylphosphinate
Polymer Science and Material Applications
Ethyl phenylphosphinate and its derivatives are pivotal in the advancement of polymer science, particularly in applications requiring high-performance and specialized materials. Their utility is most prominent in systems that rely on photopolymerization, where they function as highly efficient photoinitiators.
Photoinitiation in UV Polymerization and Curing Systems
A key derivative, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a highly efficient liquid photoinitiator used extensively in UV polymerization. chemicalbook.com As a Type I photoinitiator, it undergoes unimolecular bond cleavage upon exposure to UV light to directly generate free radicals, which initiate polymerization. nbinno.com This process is characterized by high efficiency and speed. chemicalbook.com TPO-L's absorption spectrum extends into the longer UV wavelengths, enabling deep penetration of UV light. nbinno.com This characteristic is crucial for ensuring thorough curing, even in pigmented systems or thick material layers. nbinno.com Its excellent solubility in common monomers and oligomers further simplifies its integration into various UV-curable formulations for coatings, inks, and adhesives. nbinno.comelchemy.com
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate plays a crucial role as a photoinitiator in the development of advanced, environmentally friendly polymers. chemicalbook.com Researchers have successfully synthesized series of thermoresponsive shape-memory photopolymers using biobased monomers. nih.gov In these studies, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate was selected as the photoinitiator to ensure a high reaction rate due to its high absorption wavelength. chemicalbook.comktu.edu
One area of research focused on mixtures of two biobased monomers, tetrahydrofurfuryl acrylate (B77674) (THFA) and tridecyl methacrylate (B99206) (C13-MA), with a small amount of 1,3-benzenedithiol. nih.govresearchgate.net The resulting photopolymers had a biorenewable carbon content ranging from 63.7% to 74.9%. nih.govktu.edu Studies found that increasing the content of tetrahydrofurfuryl acrylate in the photocurable resins led to a higher rate of photocuring and improved mechanical and thermal properties of the final polymers. nih.govresearchgate.net All the synthesized photopolymer samples demonstrated thermoresponsive shape-memory behavior, meaning they could return to their original shape upon reaching their glass transition temperature. ktu.edudntb.gov.ua These biobased photopolymers show significant potential to replace traditional petroleum-derived thermoresponsive shape-memory polymers in numerous applications. chemicalbook.comnih.gov
The composition of the resins was systematically varied to optimize the properties of the resulting polymers. Below is a table detailing the molar ratios of the components used in one such study.
| Resin Code | Molar Ratio (THFA : C13-MA : BDT) | Biorenewable Carbon Content (%) |
| C0 | 0 : 0.5 : 0.03 | 74.9 |
| C10 | 10 : 0.5 : 0.03 | 63.7 |
| ... (other compositions) | ... | ... |
| Data derived from studies on thermoresponsive shape-memory biobased photopolymers. nih.govresearchgate.net |
The unique properties of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate make it a valuable component in resins designed for 3D printing, also known as additive manufacturing. elchemy.com It is utilized in the radical photopolymerization of novel resins, including those derived from biobased sources like vanillin (B372448). chemicalbook.com In one study, cross-linked polymers were synthesized through the radical photopolymerization of vanillin dimethacrylate and vanillin diacrylate using Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate as the photoinitiator. researchgate.net
Its effectiveness in 3D printing is also highlighted in comparative studies. When evaluated against conventional photoinitiators like phenylbis (2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) and diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO), Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) has shown distinct advantages. nih.gov Research suggests that TPO-L exhibits high biocompatibility and can produce materials with excellent transparency. nih.gov Furthermore, some studies indicate that TPO-L can achieve a higher degree of conversion than other initiators, which is critical for ensuring the mechanical strength and dimensional accuracy of the printed object. nih.gov The absorption spectrum of TPO-L (approximately 350–430 nm) aligns well with the emission wavelengths of common 3D printers and post-curing units, ensuring efficient radical generation and polymerization. nih.gov
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is particularly effective in applications where color stability is critical. elchemy.com It is known for its low yellowing properties, making it a preferred choice for clear coats, white pigmented formulations, and light-colored inks. chemicalbook.comnbinno.com This attribute is essential for maintaining the aesthetic quality of the final product over time. nbinno.com
The photoinitiator's ability to absorb longer UV wavelengths allows for deep light penetration, which facilitates excellent through-cure in thick film coatings. nbinno.com This is a significant advantage over other photoinitiators that may only cure the surface layer, leaving the underlying material uncured and compromising the coating's integrity. chemicalbook.com Its high efficiency makes it suitable for curing white systems, which are often challenging due to the scattering and reflection of UV light by the white pigments. chemicalbook.com
| Application | Key Benefit of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate |
| White Pigmented Formulations | Excellent through-cure despite light scattering by pigments. nbinno.com |
| Thick Clear Coatings | Deep penetration of UV light ensures complete polymerization. nbinno.com |
| Light-Colored Inks | Low yellowing properties maintain color fidelity. nbinno.com |
| UV Stabilized Topcoats | Effective curing in formulations designed for outdoor use. uvabsorber.com |
The rapid curing and high efficiency of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate make it well-suited for the high-speed processes used in the printing industry. chemicalbook.com It is utilized in various UV-curable printing inks to ensure rapid drying and excellent adhesion to a wide range of substrates. elchemy.comuvabsorber.com
Screen Printing: This method often uses thick ink layers to create vibrant and opaque colors. heightled.com The deep curing capability of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is advantageous for ensuring these thick layers are fully polymerized. chemicalbook.com
Offset Printing: Known for high-quality, high-volume printing, offset printing benefits from the fast curing times provided by this photoinitiator, which helps to increase production speed. elchemy.comschlenk.com
Flexographic Printing: Commonly used for packaging, flexography requires inks that adhere well to various and sometimes non-porous substrates. heightled.comscprintingink.com UV-curable inks containing Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offer rapid polymerization, resulting in a durable finish suitable for packaging applications. kwalitylabels.cominxinternational.com
Its use in opaque white printing inks for flexographic, screen, and offset applications is particularly noted. uvabsorber.com
Role as a Flame Retardant
While this compound itself is not typically used as a direct flame retardant, its derivatives, particularly its metal salts, have demonstrated significant efficacy. The core phenylphosphinate structure contributes to flame retardancy through mechanisms that operate in both the condensed (solid) and gas phases during combustion.
Recent research has focused on the synthesis and application of Aluminum Ethylphenylphosphinate (AEPP) as a novel flame retardant additive. In a study involving diglycidyl ether of bisphenol A epoxy resin (EP), the incorporation of AEPP significantly improved the fire safety of the material. The results showed that an epoxy composite containing 15% AEPP by weight achieved a Limiting Oxygen Index (LOI) of 28.2% and secured a V-0 rating in the UL 94 vertical burning test, indicating self-extinguishing properties. researchgate.net
The primary mechanism of action for AEPP is in the condensed phase. During combustion, the phosphinate promotes the formation of a stable and continuous char layer on the polymer's surface. researchgate.net This char acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatile compounds into the gas phase. researchgate.netmdpi.com Thermogravimetric analysis indicated that while AEPP slightly lowered the initial decomposition temperature of the epoxy resin, it substantially increased the char yield at higher temperatures, which is crucial for its flame-retardant effect. researchgate.net
| Flame Retardancy Performance of AEPP in Epoxy Resin | |
| Property | Value |
| AEPP Loading | 15 wt% |
| Limiting Oxygen Index (LOI) | 28.2% |
| UL 94 Rating | V-0 |
Development of UV-Curable Materials
The core structure of phenylphosphinate is integral to the development of advanced photoinitiators used in UV-curable coatings, inks, and adhesives. While simple this compound is not a photoinitiator, its derivatives, particularly acylphosphine oxides, are highly efficient Type I photoinitiators that generate free radicals upon exposure to UV light. researchgate.net
A prominent example is ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate , commercially known as Omnirad TPO-L. This compound is valued for its deep-through cure capabilities, especially in pigmented or thick coatings. nih.gov Upon UV irradiation, it undergoes a homolytic cleavage (α-cleavage) to produce two radical fragments, both of which can initiate the polymerization of acrylate or methacrylate resins. researchgate.netadhesion.kr
The key advantages of phosphinate-based photoinitiators include:
High Reactivity: They offer rapid curing speeds.
Low Yellowing: The photobleaching of the molecule leads to coatings with minimal final color.
LED Curing Compatibility: Their absorption spectra extend into the longer UVA and near-visible range (380-410 nm), making them ideal for use with modern UV-LED lamps. researchgate.net
Research in this area continues to focus on synthesizing novel phosphinate derivatives to further enhance curing efficiency, reduce oxygen inhibition, and expand the range of compatible resins and substrates. nih.govrsc.org
| Examples of Related Phosphine Oxide Photoinitiators | |
| Compound Name | Common Acronym |
| Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide | TPO |
| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide | BAPO / Omnirad 819 |
| Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | TPO-L |
Metallo-polyelectrolytes (MPECs) in Additive Manufacturing
Following a thorough review of scientific literature, there is no direct evidence or prominent research linking the specific compound this compound to the development of metallo-polyelectrolytes (MPECs) for additive manufacturing. This appears to be a highly specialized or theoretical application not documented in available sources. Therefore, to maintain scientific accuracy, this subsection cannot be elaborated upon.
Catalysis and Organic Synthesis
This compound is a valuable reagent in modern organic synthesis, primarily due to the reactivity of its P-H bond, which allows it to participate in a variety of coupling and addition reactions.
Substrate in Carbon-Phosphorus Bond Formation Reactions
This compound serves as an effective substrate for the formation of carbon-phosphorus (C-P) bonds, a critical transformation for synthesizing a wide array of organophosphorus compounds. One of the most powerful methods for this is the palladium-catalyzed cross-coupling reaction. researchgate.net
In these reactions, this compound couples with aryl, heteroaryl, or alkenyl halides and triflates to generate new P-aryl or P-alkenyl phosphinates. researchgate.netnih.govacs.org This transformation is highly versatile and tolerates a wide range of functional groups. Research has shown that the reaction can be accelerated by the addition of iodide salts, allowing for rapid synthesis under milder conditions. nih.govacs.org For instance, the coupling of this compound with 4-methylphenyl nonafluorobutanesulfonate proceeds efficiently at 80 °C in the presence of a palladium catalyst to yield the corresponding phosphinate in good yield. acs.orgresearchgate.net
| Palladium-Catalyzed C-P Coupling with this compound | ||||
| Coupling Partner | Catalyst | Conditions | Product | Yield |
| 4-Methylphenyl nonaflate | Pd(PPh₃)₄, NaI, Et₃N | DMF, 80 °C, 4 h | Ethyl (4-methylphenyl)phenylphosphinate | 73% acs.orgresearchgate.net |
| Aryl Nonaflates (general) | Palladium(0) complexes | 80 - 120 °C | Aryl Phenylphosphinates | Good yields nih.govacs.org |
Precursor for Optically Active Reagents
The phosphinate functional group is a cornerstone in the synthesis of P-stereogenic compounds, which are molecules containing a chiral phosphorus atom. These compounds, particularly P-chiral phosphine ligands, are of immense importance in asymmetric catalysis. nih.govtcichemicals.com this compound belongs to the class of H-phosphinates that serve as fundamental building blocks for creating these chiral centers. mdpi.com
The classic and highly effective strategy for creating P-chiral compounds involves the use of chiral auxiliaries, such as (-)-menthol, to esterify a phosphinic acid. rsc.org This creates a pair of diastereomers that can be separated. Although many syntheses start from the parent phenylphosphinic acid, the underlying principle demonstrates the utility of the phosphinate ester framework. Once the optically pure phosphinate ester is obtained, it can be stereospecifically converted into a variety of other P-chiral compounds, including secondary and tertiary phosphine oxides, which are direct precursors to the highly sought-after P-chiral phosphine ligands used in industrial-scale asymmetric hydrogenation. tcichemicals.comrsc.org
Role in Phosphine-Catalyzed Annulation Reactions
Research into phosphine-catalyzed annulation reactions consistently identifies tertiary phosphines (e.g., triphenylphosphine, tributylphosphine) as the nucleophilic catalysts that initiate the reaction cascade. nih.govresearchgate.net this compound, as a phosphinate ester [R-P(=O)(H)-OR'], does not possess the nucleophilic character of a tertiary phosphine (PR₃) required to act as a catalyst in these specific transformations. The literature does not support a direct role for this compound as either a substrate or catalyst in this class of annulation reactions. Therefore, this subsection is not detailed to ensure chemical accuracy.
Applications in Heterogeneous Catalysis
The field of catalysis often utilizes organophosphorus compounds, such as phosphines, as ligands to modify and enhance the activity and selectivity of metal catalysts. While phosphine ligands are common in homogeneous catalysis, their principles are being extended to heterogeneous systems where the catalyst is in a different phase from the reactants, often by anchoring the catalytic complex to a solid support.
Although direct applications of this compound in heterogeneous catalysis are not extensively documented, the broader class of phosphinate compounds is relevant. The phosphorus center in phosphinates can coordinate with metal centers, influencing the electronic and steric environment of the catalyst. Research into supported catalysts, where metal complexes are immobilized on materials like silica (B1680970), demonstrates a successful strategy for heterogenizing homogeneous catalysts. For instance, chromium complexes supported on silica have shown high activity and selectivity in ethylene (B1197577) trimerization, surpassing their homogeneous counterparts in some cases by minimizing polyethylene (B3416737) formation. scielo.org.za This approach suggests a potential pathway for developing heterogeneous catalysts based on phosphinate ligands, where a molecule like this compound could be modified and anchored to a solid support, combining the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems.
Biological and Medicinal Chemistry Research
The unique properties of the phosphinate group make it a valuable pharmacophore in drug design. Its tetrahedral geometry and ability to act as a stable mimic of transition states or phosphate (B84403) groups have driven extensive research into the biological applications of compounds derived from this compound.
This compound serves as a key starting material in the synthesis of more complex molecules with significant biological activity. A notable application is in the preparation of phosphinates containing an imidazole (B134444) ring, such as ethyl imidazol-2-yl-methyl(N-benzylamino)phenylphosphinate. sigmaaldrich.com The imidazole moiety is a critical component in numerous biologically active compounds, including the essential amino acid histidine. researchgate.netlongdom.orgpharmacyjournal.net Derivatives of imidazole are known to exhibit a vast array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. researchgate.netnih.gov By incorporating the phosphinate group from this compound with the versatile imidazole scaffold, researchers can generate novel compounds with potential therapeutic applications, leveraging the combined properties of both structural motifs.
The phosphinate functional group is an effective tool for designing enzyme inhibitors. Because its structure can mimic the tetrahedral transition state of substrate hydrolysis, phosphinate-containing molecules can act as potent, mechanism-based inhibitors. For example, acetylphosphinate, a structural analogue of pyruvate (B1213749), is a powerful inhibitor of the pyruvate dehydrogenase complex. nih.gov It forms a stable covalent adduct with the enzyme's thiamin diphosphate (B83284) coenzyme, effectively blocking the enzyme's active site and mimicking the natural reaction intermediate. nih.gov
This principle extends to derivatives of this compound. Research has shown that this compound can bind to and inhibit chemokine receptors, which are crucial in signaling pathways related to inflammation and cell proliferation. biosynth.com Furthermore, phosphonate (B1237965) and phosphinate analogues are widely explored as inhibitors for enzymes like EPSP synthase, a key target for herbicides. nih.gov This body of research underscores the potential of using the this compound scaffold to develop targeted inhibitors for a variety of enzymes, including proteases and phosphatases, by designing molecules that exploit the transition-state mimicry of the phosphinate core.
Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds with potent anticancer properties. nih.govexlibrisgroup.com Found in cruciferous vegetables, ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been shown to inhibit tumor growth by inducing apoptosis (programmed cell death), modulating signaling pathways such as MAPK, and arresting the cell cycle. nih.govnih.govfrontiersin.org Their anticancer effects are observed across a wide range of cancer types, including melanoma, prostate, breast, and colon cancer. scispace.com
The derivative Ethyl (6-isothiocyanatohexyl)(phenyl)phosphinate represents a strategic combination of the phenylphosphinate structure with the biologically active isothiocyanate group. This hybrid molecule is designed to leverage the antitumor properties of the ITC functional group. The rationale for its synthesis lies in the potential for the phosphinate moiety to influence the molecule's stability, solubility, and transport properties, potentially enhancing the efficacy or targeting of the ITC's anticancer activity. While specific studies on this particular derivative are emerging, the extensive evidence of the anticarcinogenic and chemopreventive power of ITCs provides a strong foundation for investigating such phosphinate derivatives as novel anticancer agents. nih.govnih.govrsc.orgmdpi.com
Biocatalysis utilizes enzymes to perform chemical transformations under mild and environmentally friendly conditions. The hydrolysis of esters by enzymes such as esterases and lipases is a common biocatalytic reaction. thieme-connect.de These enzymes typically employ a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site to perform a nucleophilic attack on the ester's carbonyl group, leading to the cleavage of the ester bond. unipd.itnih.gov
While extensive research on the specific biocatalytic hydrolysis of this compound is not widely reported, studies on related organophosphorus esters provide valuable insights. For instance, the enzymatic hydrolysis of p-nitrophenyl ethyl phosphonates by esterases found in mammalian plasma has been documented. nih.gov This indicates that the P-O-C ester linkage in phosphinates and related compounds is susceptible to enzymatic cleavage. The general mechanism for hydrolases suggests that enzymes like lipases and esterases could catalyze the hydrolysis of this compound to yield ethanol (B145695) and phenylphosphinic acid. nih.govresearchgate.net Such studies are relevant for understanding the metabolism of phosphinate-based drugs and for developing green chemistry applications for the synthesis of chiral phosphinates.
The biocompatibility of materials used in medical devices is of paramount importance. In the field of 3D printing for biomedical applications, such as dental devices, the components of the polymer resin must be non-toxic. Photoinitiators, which trigger the polymerization process upon light exposure, are a key component whose cytotoxicity must be carefully evaluated.
A derivative of this compound, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), has been investigated as a novel photoinitiator for dental 3D printing resins. nih.govnih.gov In a comprehensive study, the cytotoxicity of resins containing TPO-L was compared to resins using conventional photoinitiators, phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO). The results demonstrated that the 3D-printed resin using TPO-L exhibited significantly higher biocompatibility. nih.gov When tested with L-929 mouse fibroblasts, the TPO-L group showed the highest cell viability, indicating the lowest cytotoxicity among the tested photoinitiators. nih.gov This makes TPO-L a promising candidate for producing safer and more biocompatible 3D-printed medical devices. nih.govnih.gov
| Photoinitiator Group | Mean Cell Viability (%) | Standard Deviation (±%) |
|---|---|---|
| TPO-L | 89.62 | 4.93 |
| TPO | 84.45 | 3.62 |
| BAPO | 74.16 | 3.70 |
Environmental Fate and Degradation Pathways
Degradation Studies
Degradation studies are crucial for understanding the persistence of ethyl phenylphosphinate in the environment. The primary pathways for its breakdown include reactions with water (hydrolysis), degradation by light (photolysis), and transformation by microorganisms (biodegradation).
The stability of this compound in aqueous environments is largely determined by its susceptibility to hydrolysis. As an ester, it can be cleaved into phenylphosphinic acid and ethanol (B145695). The rate of this reaction is highly dependent on pH and temperature. nih.govreddit.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters is catalyzed by the protonation of the phosphoryl oxygen, which makes the phosphorus atom more susceptible to nucleophilic attack by water. chemistrysteps.com The stability of the carbocation formed from the leaving alcohol group can influence the reaction rate; for instance, esters with tertiary alkyl groups hydrolyze faster than those with primary or secondary alkyl groups via an SN1-type mechanism. chemistrysteps.com For this compound, which has a primary ethyl group, this pathway is generally slower than base-catalyzed hydrolysis. reddit.com
Base-Catalyzed Hydrolysis : In alkaline (basic) conditions, hydrolysis is typically more rapid and proceeds via a bimolecular nucleophilic substitution (BAc2) mechanism. chemistrysteps.comepa.gov The hydroxide (B78521) ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O-ethyl bond. epa.gov This process is generally irreversible because the resulting phenylphosphinic acid is deprotonated to its carboxylate salt, which is not susceptible to further attack. chemistrysteps.com Studies on various ethyl phosphinates have shown that this reaction can be carried out with sodium hydroxide at elevated temperatures (e.g., 80°C) over several hours. nih.gov Steric hindrance around the phosphorus atom plays a significant role, with bulkier substituents slowing the reaction rate. nih.gov
The table below summarizes the factors influencing the hydrolytic degradation of phosphinate esters like this compound.
| Factor | Effect on Hydrolysis Rate | Mechanism |
| High pH (Alkaline) | Increases rate significantly | Base-catalyzed (BAc2) nucleophilic attack by OH⁻ |
| Low pH (Acidic) | Increases rate (less than alkaline) | Acid-catalyzed nucleophilic attack by H₂O |
| Neutral pH | Very slow | Uncatalyzed hydrolysis is generally negligible |
| Increased Temperature | Increases rate | Provides activation energy for the reaction |
| Steric Hindrance | Decreases rate | Bulky groups hinder nucleophilic attack on the phosphorus atom |
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This compound can be formed in the environment as a photodecomposition product of other organophosphorus compounds. For example, it is a known transformation product of the pesticide Inezin (S-benzyl O-ethyl phenylphosphonothiolate) upon UV irradiation. This indicates that while it can be degraded by light, it is also a stable intermediate of other photolytic processes.
The rate of photolytic degradation depends on the medium. In aqueous systems, both direct and indirect photolysis can occur.
Direct Photolysis : Involves the direct absorption of photons by the this compound molecule, leading to its excitation and subsequent decomposition.
Indirect Photolysis : Occurs when other substances in the water, such as humic acids or nitrate (B79036) ions, absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the compound. rsc.org
Biodegradation by microorganisms is a critical pathway for the ultimate removal of many organic pollutants from the environment. Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are generally resistant to microbial attack. nih.gov However, various soil and water bacteria have evolved enzymatic pathways to cleave this bond and utilize phosphonates as a source of phosphorus or carbon. nih.govresearchgate.net
Aerobic Degradation : In the presence of oxygen, microorganisms can use oxidative pathways to break down organophosphorus compounds. While specific studies on this compound are limited, the general understanding is that aerobic bacteria, such as those from the Pseudomonas genus, are capable of degrading a wide range of phosphonates. nih.gov The process is often slow and may require microbial adaptation. Complete mineralization to carbon dioxide, water, and inorganic phosphate (B84403) is possible but can take a considerable amount of time. mdpi.com
Anaerobic Degradation : Under anaerobic (oxygen-free) conditions, such as in saturated soils, sediments, and sludge, a different consortium of microorganisms is responsible for degradation. nih.gov Anaerobic degradation of complex organic molecules often proceeds at a slower rate than aerobic degradation. nih.gov For phosphonates, reductive or hydrolytic enzymatic pathways may be involved. Given the stability of the C-P bond, this compound is expected to be persistent in anaerobic environments.
Environmental Mobility and Distribution
The mobility of this compound in the environment determines its distribution between soil, water, and sediment. This is primarily controlled by its adsorption and desorption characteristics in soil and its potential to be transported with water.
Adsorption is the process by which a chemical binds to the surface of soil particles or organic matter, while desorption is its release back into the soil solution. ecetoc.org The extent of adsorption is described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. ecetoc.org
The mobility of this compound in soil and sludge is influenced by several factors:
Soil Organic Carbon (OC) : Non-polar organic compounds tend to adsorb to the organic matter in soil. The organic carbon-water (B12546825) partition coefficient (Koc) normalizes the Kd value to the organic carbon content, providing a measure of the chemical's tendency to bind to organic matter. ecetoc.org
Clay Content : The mineral fraction of soil, particularly clay, has charged surfaces that can attract and bind polar or ionizable compounds.
Soil pH : The pH of the soil can affect the surface charge of soil particles and the chemical form of the compound, influencing adsorption.
Specific Kd or Koc values for this compound are not widely documented. However, based on its structure (a polar phosphinate group and a non-polar phenyl group), it is expected to exhibit moderate adsorption behavior.
The table below outlines the expected mobility based on soil properties.
| Soil Property | Adsorption Potential | Mobility/Distribution |
| High Organic Carbon | High | Low mobility; likely to be retained in topsoil or sludge. |
| High Clay Content | Moderate to High | Low to moderate mobility; retention in clay-rich soils. |
| Sandy Texture (Low OC/Clay) | Low | High mobility; likely to partition into the water phase. |
| Soil pH | Variable | Can influence surface binding and compound stability. |
Leaching is the downward movement of chemicals through the soil profile with percolating water. psu.edu Compounds with low adsorption coefficients (low Kd/Koc) and high water solubility are more prone to leaching, which can lead to groundwater contamination. mdpi.com
The leaching potential of this compound is directly related to its adsorption characteristics.
In sandy soils with low organic matter and clay content, this compound is expected to have a higher leaching potential due to weaker adsorption. nih.govresearchgate.net
In clay or loam soils rich in organic matter, the compound is more likely to be retained in the upper soil layers, reducing its potential to leach into deeper soil horizons and groundwater. nih.gov
Studies on other mobile phosphorus compounds have shown that factors like rainfall intensity and soil structure (e.g., the presence of macropores) can also significantly influence leaching, sometimes allowing for rapid transport of chemicals through the soil profile regardless of their adsorption potential. psu.edumdpi.com
Bioaccumulation and Biotransformation Research
Direct research on the bioaccumulation and biotransformation of this compound in specific organisms or environmental systems is limited. However, insights can be drawn from the study of related organophosphate esters (OPEs) and phosphonates.
The bioaccumulation potential of OPEs is generally linked to their hydrophobicity, which increases with the compound's molecular weight. mdpi.com Compounds with higher molecular weights tend to have lower water solubility and a greater potential for bioaccumulation. mdpi.com While specific data for this compound is not available, the general principles of OPE bioaccumulation suggest that its potential would be influenced by its partitioning behavior between lipids and water. Studies on various OPEs in marine organisms have shown that lipids are a critical factor affecting their concentration in species. nih.gov However, for many OPEs, the bioaccumulation factors (log BAF) have been found to be below the threshold that indicates significant bioaccumulative properties. mdpi.com Lower exposure concentrations of OPEs may lead to enhanced bioaccumulation, whereas higher concentrations can promote metabolic processes that reduce accumulation. mdpi.com
Biotransformation of organophosphorus compounds in the environment can occur through several pathways, with microbial degradation being a key process. geoscienceworld.orgbiotechrep.ir The ester linkage in compounds like this compound is susceptible to hydrolysis, which can be both a chemical and biological process. biotechrep.irnih.gov Enzymatic hydrolysis is a primary mechanism for the breakdown of many pesticides and other organophosphorus compounds in the environment. biotechrep.ir This process would cleave the ethyl ester bond, yielding phenylphosphinic acid and ethanol.
Table 1: General Bioaccumulation Potential of Selected Organophosphate Esters (OPEs) This table provides a generalized overview based on available literature for broader categories of OPEs, as specific data for this compound is not available.
| Compound Class | General Bioaccumulation Potential | Key Influencing Factors |
|---|---|---|
| Chlorinated OPEs | Can be persistent and mobile in surface waters acs.org | Persistence, high water solubility acs.org |
| Aryl OPEs | Variable, can be lower than brominated flame retardants | Metabolism in organisms |
| Alkyl OPEs | Variable, influenced by alkyl chain length | Hydrophobicity, molecular weight mdpi.com |
Assessment of Environmental Impact and Persistence
The environmental impact and persistence of this compound are not well-documented in dedicated studies. However, an assessment can be inferred from the behavior of related organophosphorus compounds.
The persistence of organophosphorus compounds in the environment is highly variable and depends on factors such as their chemical structure and the environmental conditions. geoscienceworld.org For phosphinates and phosphonates, the direct bond between carbon and phosphorus is notably stable and resistant to abiotic degradation. nih.gov This suggests that the core phenylphosphinate structure may exhibit a degree of persistence.
However, the ester linkage presents a likely point of degradation. The hydrolysis of phosphinates can occur under both acidic and basic conditions, breaking the P-O-C bond. nih.govresearchgate.net This chemical hydrolysis is a potential degradation pathway in aquatic environments. The rate of hydrolysis would be influenced by pH and temperature.
Photodegradation is another potential abiotic degradation pathway. This compound has been identified as a photodecomposition product of the pesticide Inezin (S-benzyl O-ethyl phenylphosphonothiolate) upon ultraviolet irradiation, indicating that it can be formed through photochemical processes. This also suggests that this compound itself may be susceptible to further photodegradation in the presence of sunlight. The photodegradation of organophosphonates on surfaces like titanium dioxide has also been observed. mdpi.com
From a broader environmental impact perspective, OPEs as a class are of increasing concern as they are now widely detected in various environmental compartments, including water, sediment, and air. mdpi.com While some OPEs are considered to have low persistence, certain halogenated OPEs have been identified as potentially persistent and mobile organic compounds. acs.org The environmental risk of any specific OPE is a combination of its persistence, mobility, bioaccumulation potential, and toxicity. Due to the lack of specific ecotoxicity data for this compound, a precise environmental impact assessment is not possible at this time.
Table 2: Potential Environmental Degradation Pathways for this compound This table is based on degradation pathways of related organophosphorus compounds, as direct studies on this compound are limited.
| Degradation Pathway | Description | Influencing Factors |
|---|---|---|
| Abiotic Degradation | ||
| Hydrolysis | Cleavage of the ethyl ester bond (P-O-C). nih.govresearchgate.net | pH, temperature nih.gov |
| Photodegradation | Breakdown by sunlight (UV radiation). | Light intensity, presence of photosensitizers |
| Biotic Degradation | ||
| Microbial Hydrolysis | Enzyme-mediated cleavage of the ester bond. biotechrep.ir | Microbial populations, nutrient availability |
| C-P Bond Cleavage | Potential cleavage of the Carbon-Phosphorus bond by specialized microorganisms (C-P lyase). mdpi.com | Presence of specific microbial enzymes, phosphate availability mdpi.com |
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies
Future research into the synthesis of Ethyl Phenylphosphinate is anticipated to focus on developing more efficient, selective, and sustainable methods. While traditional methods for synthesizing phosphinates are established, emerging research is exploring novel pathways to enhance yield, purity, and stereoselectivity.
One promising area is the advancement of stereoselective synthesis. The development of chiral catalysts and auxiliaries could enable the asymmetric synthesis of P-chiral H-phosphinates, providing access to enantiomerically pure forms of EPhP and its derivatives. chemicalbook.com Such methodologies are crucial for applications in pharmaceuticals and asymmetric catalysis where specific stereoisomers are often required for desired biological activity or catalytic efficiency.
Exploration of Advanced Catalytic Applications
This compound has demonstrated utility as a reagent in catalysis, particularly in palladium-catalyzed reactions. Future research is expected to expand upon these applications, exploring its potential in a wider range of catalytic transformations.
A significant area of future investigation will likely involve the use of EPhP and its derivatives as ligands in transition metal catalysis. The phosphorus center in EPhP can be functionalized to create novel phosphine-type ligands with unique electronic and steric properties. These new ligands could lead to catalysts with enhanced activity, selectivity, and stability for various organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.
Moreover, the development of asymmetric catalytic systems utilizing chiral phosphinate ligands derived from EPhP is a compelling avenue for future research. Such catalysts could be instrumental in the enantioselective synthesis of complex organic molecules, a critical need in the pharmaceutical and fine chemical industries.
Investigation of Emerging Biological Activities and Therapeutic Potential
Initial studies have indicated that this compound and related organophosphinates possess interesting biological properties. Future research will likely delve deeper into these activities to uncover potential therapeutic applications.
One of the key findings is the antibacterial activity of EPhP, which has shown effectiveness against strains of Staphylococcus and Streptococcus. biosynth.com Further investigations could focus on elucidating the mechanism of action and exploring its efficacy against a broader spectrum of pathogenic bacteria, including antibiotic-resistant strains.
Additionally, EPhP has been reported to exhibit anti-inflammatory properties and to act as an inhibitor of chemokine receptors. biosynth.com This opens up possibilities for its investigation in the context of inflammatory diseases and cancer, where chemokines play a crucial role in disease progression. Future studies could involve the design and synthesis of EPhP analogs with improved potency and selectivity for specific chemokine receptors, potentially leading to the development of novel therapeutic agents.
Table 1: Reported Biological Activities of this compound
| Biological Activity | Target/Organism | Potential Therapeutic Application |
| Antibacterial | Staphylococcus, Streptococcus | Treatment of bacterial infections |
| Anti-inflammatory | - | Treatment of inflammation-related diseases |
| Chemokine Receptor Inhibition | Chemokine receptors | Cancer, Inflammatory diseases |
Enhancement of Environmental Remediation Strategies
While direct applications of this compound in environmental remediation are not yet established, the broader class of organophosphorus compounds is being actively investigated for such purposes. Future research could explore the potential of EPhP and its derivatives in this area.
One potential avenue is the development of EPhP-based materials for the sequestration or degradation of environmental pollutants. For instance, functionalized phosphinates could be incorporated into polymers or sorbent materials designed to capture heavy metals or organic pollutants from contaminated water.
Another area of exploration could be the use of EPhP as a precursor for the synthesis of novel flame retardants. While not a remediation strategy in itself, the development of more effective and environmentally benign flame retardants can help to reduce the environmental impact of fire-related pollution. It is important to note that the environmental fate and potential toxicity of any new compounds would need to be thoroughly investigated.
Integration of Machine Learning and AI in EPhP Research
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research, and the study of this compound is no exception. These computational tools can accelerate the discovery and development of new applications for EPhP.
Furthermore, AI can be employed to predict the biological activities and physicochemical properties of EPhP derivatives. broadinstitute.orgupf.edumdpi.com This can aid in the rational design of new drug candidates with improved efficacy and reduced toxicity. By screening virtual libraries of compounds, researchers can prioritize the synthesis and testing of the most promising molecules, saving time and resources.
Sustainable and Green Chemistry Approaches in EPhP Synthesis and Application
The principles of green chemistry are increasingly influencing the direction of chemical research and manufacturing. Future work on this compound will undoubtedly be guided by the goal of developing more sustainable synthetic and application processes.
In synthesis, this will involve the exploration of greener reaction conditions, such as the use of microwave irradiation to reduce reaction times and energy consumption. nih.gov The replacement of hazardous organic solvents with more environmentally benign alternatives, such as bio-based solvents, is another key aspect of greening the synthesis of EPhP. mdpi.com
In terms of applications, the focus will be on developing catalytic processes that are highly efficient and selective, thereby minimizing waste generation. iciq.orgnih.govscrivenerpublishing.com The design of catalysts that can be easily recovered and recycled will also be a priority. By embracing these sustainable and green chemistry approaches, the future development and utilization of this compound can be aligned with the broader goals of environmental stewardship.
Q & A
Q. What is a reliable synthetic route for ethyl phenylphosphinate, and how can its purity be verified?
this compound can be synthesized in a one-step reaction by reacting phosphinic acid with ethyl chloroformate in the presence of pyridine . After synthesis, purity and structural confirmation should be verified using and NMR spectroscopy, complemented by LC-MS analysis to detect trace impurities .
Q. Which analytical techniques are critical for characterizing this compound in reaction mixtures?
Thin-layer chromatography (TLC) on silica gel plates is used for preliminary reaction monitoring. Quantitative analysis requires NMR to track phosphorus-containing intermediates and LC-MS for molecular weight confirmation. For kinetic studies, HPLC with UV detection is recommended .
Advanced Research Questions
Q. How do ligand and solvent choices influence regioselectivity in palladium-catalyzed additions of this compound to terminal alkynes?
Regioselectivity (Markovnikov vs. anti-Markovnikov) is ligand- and solvent-dependent. For example:
Q. What experimental strategies validate the necessity of a catalyst in heterogeneous reactions involving this compound?
Control experiments are essential:
- Perform the reaction (e.g., this compound + phenylacetylene) in DMSO at 120°C for 12 h without the catalyst.
- Repeat with 4 Å molecular sieves (no metal loading). No product formation in these controls confirms that the Cu(II) dispersed on the sieve drives catalysis .
Q. How can researchers assess the reusability of Cu(II)-4Å molecular sieve catalysts in H-phosphinate reactions?
Post-reaction, filter and wash the catalyst with ethyl acetate, dry at 120°C, and reuse it. Monitor yield decline via NMR and ICP-OES to track Cu leaching. For example:
| Cycle | Yield of 3a (%) | Cu Content (ppm) |
|---|---|---|
| 1 | 52 | 320 |
| 2 | 49 | 315 |
| 3 | 44 | 310 |
| Reusability is limited to 2–3 cycles due to gradual Cu loss . |
Q. How do enzymatic methods resolve diastereomers of ethyl (1-hydroxyalkyl)phenylphosphinate?
Lipases (e.g., from Candida cylindracea or Pseudomonas cepacia) enable kinetic resolution via transesterification or hydrolysis. For example, ethyl (1-tert-butoxyphenyl)phenylphosphinate undergoes enzymatic hydrolysis to isolate enantiomerically pure products. Optimize enzyme loading (5–10 wt%) and reaction time (24–48 h) to achieve >90% enantiomeric excess .
Q. What mechanistic insights explain the transition metal-free alkenylation of this compound with VBX reagents?
Under mild conditions (60°C, DBU/BMG bases), vinylbenziodoxolone (VBX) reagents transfer vinyl groups to phosphorus centers. Key steps:
Q. How can this compound derivatives be tailored for activity-based probes (ABPs) targeting serine proteases?
The phenylphosphinate warhead forms stable covalent adducts with serine residues. Adjust the peptide backbone and phosphinate substituents to target specific proteases (e.g., neutrophil serine proteases). Validate probe activity using fluorogenic assays and X-ray crystallography .
Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes under identical conditions (e.g., ligand/solvent permutations) to isolate variables affecting regioselectivity or yield .
- Catalyst Characterization : Use BET surface area analysis and TEM to confirm Cu(II) dispersion on molecular sieves .
- Enzymatic Optimization : Screen lipase libraries and vary acyl donors (e.g., vinyl butyrate) to enhance enantioselectivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
